REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:16][CH2:15][C:8]3([CH2:13][CH2:12][N:11](C)[CH2:10][CH2:9]3)[C:6]=2[CH:7]=1.[Cl:17]C(OCCCl)=O.CO>ClCCCl>[ClH:17].[F:1][C:2]1[CH:3]=[CH:4][C:5]2[O:16][CH2:15][C:8]3([CH2:9][CH2:10][NH:11][CH2:12][CH2:13]3)[C:6]=2[CH:7]=1 |f:4.5|
|
Name
|
5-fluoro-1'-methyl-spiro(2,3-dihydrobenzofuran-3,4'-piperidine)
|
Quantity
|
1.21 g
|
Type
|
reactant
|
Smiles
|
FC=1C=CC2=C(C1)C1(CCN(CC1)C)CO2
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A white precipitate formed
|
Type
|
TEMPERATURE
|
Details
|
the reaction was refluxed 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated to a crude solid, which
|
Type
|
CUSTOM
|
Details
|
was triturated with EtOAc (5 mL)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.FC=1C=CC2=C(C1)C1(CCNCC1)CO2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.27 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |